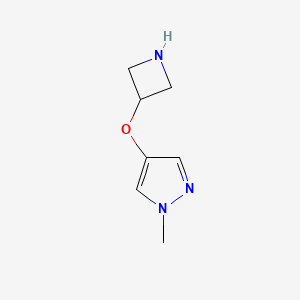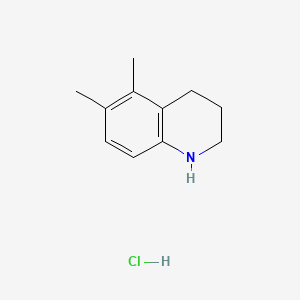
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is a fluorinated organic compound with the molecular formula C9H16F2O This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group attached to a dimethylpropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with appropriate reagents. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropane.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol when using sodium methoxide.
科学的研究の応用
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy in medicinal applications .
類似化合物との比較
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but lacks the dimethylpropanol moiety.
3-(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the additional methyl groups on the propanol moiety.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is unique due to the combination of the cyclobutyl ring with fluorine substitutions and the dimethylpropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C9H16F2O |
|---|---|
分子量 |
178.22 g/mol |
IUPAC名 |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)3-7-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
InChIキー |
YGWMFMNICDDGGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CC(C1)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)







![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)

